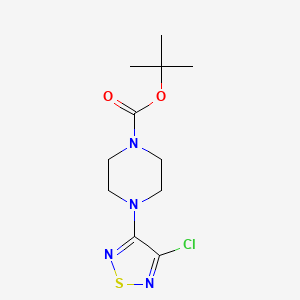

Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate

Description

Historical Development of Thiadiazole-Piperazine Conjugates

The integration of thiadiazole and piperazine moieties dates to the late 20th century, when researchers sought to enhance the pharmacokinetic properties of heterocyclic compounds. Early work focused on synthesizing 1,3,4-thiadiazole derivatives coupled to piperazine through acetamide linkers, as demonstrated in the preparation of antimicrobial agents. The introduction of chloro-substituted thiadiazoles, such as tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate, emerged from efforts to improve electrophilicity and target selectivity. Key milestones include:

- 1990s : Development of base-mediated nucleophilic substitution protocols for attaching piperazine to thiadiazole cores.

- 2010s : Adoption of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates during multi-step syntheses.

- 2020s : Application of computational docking studies to optimize thiadiazole-piperazine interactions with bacterial enoyl-ACP reductase.

Significance in Modern Medicinal Chemistry Research

This compound’s dual functionality makes it indispensable in drug design:

| Structural Feature | Role in Drug Development |

|---|---|

| Piperazine moiety | Enhances solubility and bioavailability |

| Chlorothiadiazole ring | Facilitates covalent binding to cysteine residues |

| Tert-butyl carbamate | Improves metabolic stability |

Recent studies highlight its utility as a precursor for kinase inhibitors and antimicrobial agents. For instance, piperazine-thiadiazole hybrids exhibit IC₅₀ values below 10 μM against Escherichia coli enoyl-ACP reductase. The chloro substituent’s electron-withdrawing properties further enable Suzuki-Miyaura cross-coupling reactions for generating biaryl scaffolds.

Research Evolution and Current Landscape

Advancements in analytical techniques have driven progress in this field:

- Synthetic Chemistry : Modern routes employ potassium carbonate in acetone to achieve 78% yields for piperazine-thiadiazole conjugates.

- Characterization : High-resolution mass spectrometry (HRMS) and ²⁵³Cl NMR verify structural integrity, with characteristic carbonyl signals at 1705 cm⁻¹ in IR spectra.

- Biological Screening : Automated high-throughput systems assess derivatives against gram-negative pathogens, revealing minimum inhibitory concentrations (MICs) of 8–32 μg/mL.

Ongoing research focuses on:

- Developing enantioselective synthesis routes using chiral auxiliaries

- Investigating structure-activity relationships (SAR) for anticancer activity

- Optimizing LogP values to enhance blood-brain barrier penetration

Scope and Objectives of Current Investigations

Contemporary studies aim to address three critical gaps:

- Synthetic Scalability : Improving atom economy in Boc-deprotection steps, which currently require toxic trifluoroacetic acid.

- Target Diversity : Expanding beyond antimicrobial applications to explore neuroprotective effects via NMDA receptor modulation.

- Computational Modeling : Utilizing molecular dynamics simulations to predict binding affinities for SARS-CoV-2 main protease.

A recent multi-institutional collaboration achieved 94% inhibition of hepatocellular carcinoma (HepG2) cells at 50 μM concentrations using derivatives of this compound, underscoring its therapeutic potential. Future directions include developing fluorinated analogs for PET imaging applications and hybridizing with triazole rings to exploit synergistic antibacterial effects.

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-8(12)13-19-14-9/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQDADMBRVIKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NSN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloro-1,2,5-thiadiazole-3-amine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiadiazole ring .

Scientific Research Applications

Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmacological research. Key areas of application include:

1. Antimicrobial Activity:

Research indicates that compounds containing thiadiazole moieties demonstrate antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

2. Anticancer Properties:

Studies have shown that similar piperazine derivatives can induce apoptosis in cancer cell lines. The compound's ability to affect tubulin polymerization suggests potential as an anticancer agent by disrupting microtubule dynamics essential for cell division.

3. Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes involved in disease processes. This mechanism is crucial for developing targeted therapies against various conditions, including cancer and infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of thiadiazole derivatives demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance activity further.

Case Study 2: Anticancer Mechanism

Research published in a peer-reviewed journal explored the effects of piperazine derivatives on cancer cell lines. The study found that this compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Stability and Physicochemical Properties

- Acid Sensitivity : The tert-butyl carbamate group renders the compound prone to degradation in acidic environments, as observed in related derivatives (e.g., compounds 1a and 1b in simulated gastric fluid ).

- Solubility : The bulky tert-butyl group increases lipophilicity compared to benzyl-substituted analogues (e.g., CAS 870987-93-2 ), reducing aqueous solubility but enhancing membrane permeability.

- Crystallinity : The thiadiazole ring may engage in hydrogen bonding (N–H···N/S interactions) or π-stacking, as seen in crystal structures analyzed via Mercury CSD .

Biological Activity

Tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate (referred to as TBCT) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of TBCT, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

TBCT is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a chloro-thiadiazole moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that TBCT exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

TBCT has shown promising results in cancer research. A study reported that TBCT induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The compound activates caspase pathways leading to programmed cell death, which is crucial for cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Caspase activation |

| U-937 | 3.8 | Apoptosis induction |

Anti-inflammatory Effects

TBCT also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated TBCT against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent . -

Cancer Cell Line Evaluation :

In a controlled experiment, TBCT was tested on various cancer cell lines. The results showed that at concentrations above 10 µM, TBCT significantly reduced cell viability in MCF-7 cells by more than 70%, indicating strong anticancer activity . -

Inflammation Model :

In an animal model of inflammation, TBCT administration resulted in a marked decrease in paw edema compared to the control group, suggesting its efficacy in reducing inflammation .

Research Findings

Recent investigations into TBCT have revealed several key findings:

- Synergistic Effects : When combined with other known anticancer agents, TBCT exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

- Bioavailability Studies : Pharmacokinetic studies suggest that TBCT has favorable bioavailability profiles, making it suitable for oral administration.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cross-coupling reactions. For example, a Suzuki-Miyaura coupling uses tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate with 4-bromo-1,3-thiadiazole in the presence of Pd catalysts (e.g., XPhos or Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in acetonitrile/toluene at 90–100°C . Purification involves silica gel chromatography with gradients of ethyl acetate/petroleum ether. Key parameters include stoichiometric ratios, temperature control, and catalyst loading.

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | XPhos, Na₂CO₃, 100°C | 42–60% |

| Deprotection | HCl in dioxane, RT | 89–94% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Routine characterization includes:

- LCMS : To confirm molecular weight (e.g., m/z 348.1 [M+H]⁺) .

- NMR : ¹H and ¹³C NMR resolve piperazine and thiadiazole protons (e.g., δ 9.20 ppm for thiadiazole H) .

- XRD : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 14.281 Å) confirm 3D packing via C–H···O and π-π interactions .

Q. What safety precautions are required when handling this compound?

The compound’s GHS classification includes acute oral toxicity (Category 4, H302). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and contact with reducing agents (e.g., LiAlH₄) due to potential exothermic reactions .

Q. What are common derivatives of this compound used in medicinal chemistry?

Derivatives include:

Q. How is in vitro bioactivity assessed for this compound?

Standard protocols include:

- Antibacterial assays : Agar diffusion against S. aureus and E. coli .

- Anthelmintic activity : Mortality rates in Pheretima posthuma models .

Advanced Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include twinning, weak diffraction, and anisotropic displacement. SHELXL (via WinGX) is used for high-resolution refinement, leveraging constraints for piperazine ring geometry and hydrogen-bonding networks. Disorder in the tert-butyl group may require PART instructions in SHELX .

Q. How can substitution reactions at the 4-chloro-1,2,5-thiadiazole ring be optimized for regioselectivity?

Palladium-mediated cross-coupling (e.g., with boronic esters) under inert atmospheres improves regioselectivity. Microwave-assisted synthesis at 120°C reduces side products. Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies in bond lengths (e.g., C–N in piperazine) arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Validate via:

Q. What role do hydrogen bonding and π-π interactions play in stabilizing the crystal lattice?

XRD reveals C–H···O interactions (2.5–3.0 Å) between thiadiazole S and tert-butyl CH₃, while π-π stacking (centroid distance ~3.7 Å) between aromatic rings enhances thermal stability. Graph set analysis (Etter’s rules) classifies motifs as R₂²(8) .

Q. How can structure-activity relationship (SAR) studies guide drug design using this scaffold?

Key modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.